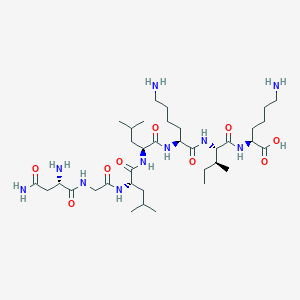![molecular formula C26H40O3SSn B12571684 {[(Benzenesulfinyl)acetyl]oxy}(tricyclohexyl)stannane CAS No. 193623-22-2](/img/structure/B12571684.png)
{[(Benzenesulfinyl)acetyl]oxy}(tricyclohexyl)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[(Benzenesulfinyl)acetyl]oxy}(tricyclohexyl)stannane is a chemical compound that features a benzenesulfinyl group, an acetyl group, and a tricyclohexylstannane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[(Benzenesulfinyl)acetyl]oxy}(tricyclohexyl)stannane typically involves the reaction of benzenesulfinyl chloride with tricyclohexylstannyl acetate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is catalyzed by a base such as triethylamine. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
{[(Benzenesulfinyl)acetyl]oxy}(tricyclohexyl)stannane undergoes various chemical reactions, including:
Oxidation: The benzenesulfinyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to yield benzenesulfenyl derivatives.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a catalyst, such as palladium on carbon, and are carried out under an inert atmosphere.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Benzenesulfenyl derivatives.
Substitution: Various substituted acetyl derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
{[(Benzenesulfinyl)acetyl]oxy}(tricyclohexyl)stannane has several scientific research applications, including:
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, particularly in the development of novel drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of {[(Benzenesulfinyl)acetyl]oxy}(tricyclohexyl)stannane involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfinyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of the target, leading to various biochemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
{[(Benzenesulfinyl)acetyl]oxy}(triphenyl)stannane: Similar structure but with triphenyl groups instead of tricyclohexyl groups.
{[(Benzenesulfinyl)acetyl]oxy}(tributyl)stannane: Contains tributyl groups instead of tricyclohexyl groups.
Uniqueness
{[(Benzenesulfinyl)acetyl]oxy}(tricyclohexyl)stannane is unique due to the presence of tricyclohexyl groups, which impart distinct steric and electronic properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it a valuable tool in various chemical and industrial applications.
Eigenschaften
CAS-Nummer |
193623-22-2 |
|---|---|
Molekularformel |
C26H40O3SSn |
Molekulargewicht |
551.4 g/mol |
IUPAC-Name |
tricyclohexylstannyl 2-(benzenesulfinyl)acetate |
InChI |
InChI=1S/C8H8O3S.3C6H11.Sn/c9-8(10)6-12(11)7-4-2-1-3-5-7;3*1-2-4-6-5-3-1;/h1-5H,6H2,(H,9,10);3*1H,2-6H2;/q;;;;+1/p-1 |
InChI-Schlüssel |
OMNUXJKFCMBPOS-UHFFFAOYSA-M |
Kanonische SMILES |
C1CCC(CC1)[Sn](C2CCCCC2)(C3CCCCC3)OC(=O)CS(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid, 1-methyl-](/img/structure/B12571606.png)
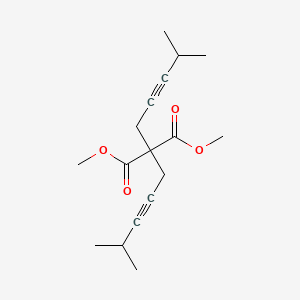
![1-[3-(Acetyloxy)-5-methoxyphenyl]-8-oxotridecan-2-YL acetate](/img/structure/B12571615.png)
![6,7-Didehydronaphtho[1,2-c]furan-1,3-dione](/img/structure/B12571617.png)
![4-[(1-Oxo-1lambda~5~-pyridin-2-yl)sulfanyl]butan-1-amine](/img/structure/B12571619.png)
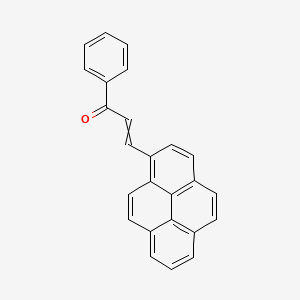
![Urea, N-[2-(4-chlorophenyl)ethyl]-N'-5-isoquinolinyl-](/img/structure/B12571632.png)
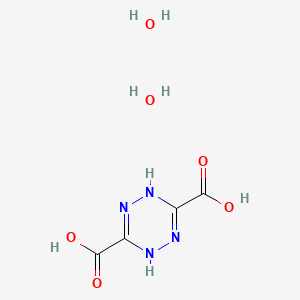
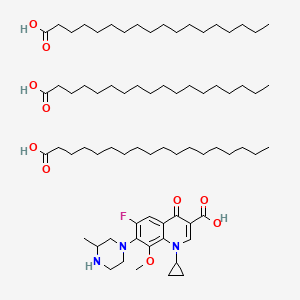
![2-Ethoxy-N-ethyl-6-{(E)-[2-(ethylamino)phenyl]diazenyl}acridin-9-amine](/img/structure/B12571650.png)
![4-Methyl-N-{[3-(trifluoromethyl)phenyl]methylidene}benzene-1-sulfonamide](/img/structure/B12571654.png)


